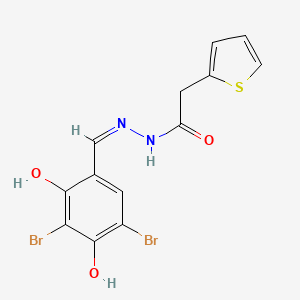![molecular formula C14H12IN5O B1190319 N'~5~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B1190319.png)
N'~5~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of indole-3-carboxaldehyde with 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of azide derivatives.
Aplicaciones Científicas De Investigación
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer activities and as a DNA cleavage agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. It is known to bind to DNA, causing cleavage and thereby exhibiting potential anticancer properties. The compound also interacts with enzymes and proteins, leading to its antimicrobial and antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(1H-indol-3-ylmethylene)nicotinohydrazide
- N-(1H-indol-3-yl)methylene-4-bromoaniline
- 2,5-Piperazinedione, 3-(1H-indol-3-ylmethylene)-, (3Z)-
Uniqueness
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C14H12IN5O |
|---|---|
Peso molecular |
393.18g/mol |
Nombre IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12IN5O/c1-20-13(11(15)8-18-20)14(21)19-17-7-9-6-16-12-5-3-2-4-10(9)12/h2-8,16H,1H3,(H,19,21)/b17-7+ |
Clave InChI |
MVXVSSFGZPZWQZ-REZTVBANSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2-Hydroxyethyl)hydrazino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1190237.png)
![3-Hydroxy-2-[[3-hydroxy-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]iminomethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/no-structure.png)

![Dimethyl 5-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}isophthalate](/img/structure/B1190247.png)
![3-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1190258.png)

